molecular formula C8H7IO3 B156422 2-(3-Iodophenoxy)acetic acid CAS No. 1878-93-9

2-(3-Iodophenoxy)acetic acid

Cat. No.: B156422
CAS No.: 1878-93-9
M. Wt: 278.04 g/mol
InChI Key: FNKRPPVPTWVSFF-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)acetic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an iodine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenoxy)acetic acid typically involves the reaction of 3-iodophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-iodophenol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Iodophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to other functional groups, such as hydrogen or alkyl groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated or alkylated derivatives.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Iodophenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine substituent makes it a useful intermediate in cross-coupling reactions.

    Biology: The compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.

    Medicine: Research into its potential therapeutic applications is ongoing. It may be explored for its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Iodophenoxy)acetic acid exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The iodine substituent can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Phenoxyacetic acid: Lacks the iodine substituent, making it less reactive in certain chemical reactions.

    2-(4-Iodophenoxy)acetic acid: Similar structure but with the iodine atom at the para position, which can influence its reactivity and biological activity.

    2-(2-Iodophenoxy)acetic acid: Iodine atom at the ortho position, leading to different steric and electronic effects.

Uniqueness: 2-(3-Iodophenoxy)acetic acid is unique due to the position of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The meta position of the iodine atom can affect the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

IUPAC Name

2-(3-iodophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRPPVPTWVSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879341
Record name M-IODOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-93-9
Record name 2-(3-Iodophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name M-IODOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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